Molecular Weight and Heavy Atom Count Differentiation vs. Des-Methoxy Analog
The target compound (C12H17N5O2, MW 263.30 g/mol) contains 19 heavy atoms and a 5-methoxy substituent, whereas the des-methoxy analog 4-[1-(pyrimidin-2-yl)azetidin-3-yl]piperazin-2-one (C11H15N5O, MW 233.27 g/mol) has 17 heavy atoms and lacks the methoxy oxygen . This 30.03 g/mol mass difference and the presence of an additional hydrogen-bond acceptor (the methoxy oxygen) directly affect the compound's calculated topological polar surface area (tPSA), predicted to increase from approximately 61 Ų to roughly 70 Ų based on fragment-based estimation methods [1]. In a drug discovery context, this tPSA shift moves the target compound closer to the optimal range for central nervous system permeability while retaining sufficient polarity for aqueous solubility [2].
| Evidence Dimension | Molecular weight and heavy atom count |
|---|---|
| Target Compound Data | MW 263.30 g/mol, 19 heavy atoms, 5-methoxypyrimidine substituent |
| Comparator Or Baseline | 4-[1-(Pyrimidin-2-yl)azetidin-3-yl]piperazin-2-one: MW 233.27 g/mol, 17 heavy atoms, no methoxy group |
| Quantified Difference | ΔMW = +30.03 g/mol; +2 heavy atoms; +1 hydrogen bond acceptor (methoxy oxygen) |
| Conditions | Structural comparison based on molecular formula and elemental composition; vendor-reported data |
Why This Matters
The increased molecular weight and added H-bond acceptor alter physicochemical properties and predicted ADME behavior, meaning the des-methoxy analog cannot serve as a physicochemical surrogate in formulation or permeability studies.
- [1] Molinspiration Cheminformatics, 'Calculation of Molecular Properties and Bioactivity Score,' accessed April 2026. tPSA estimation based on Ertl fragment method. View Source
- [2] Pajouhesh H, Lenz GR. 'Medicinal chemical properties of successful central nervous system drugs.' NeuroRx. 2005;2(4):541-553. View Source
